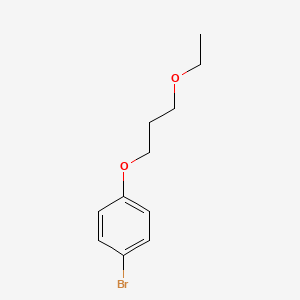
1-Bromo-4-(3-ethoxypropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(3-ethoxypropoxy)benzene is an organic compound that belongs to the class of bromobenzenes. It is characterized by a benzene ring substituted with a bromine atom and a 3-ethoxypropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-Bromo-4-(3-ethoxypropoxy)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1-bromo-4-hydroxybenzene with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Bromo-4-(3-ethoxypropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The ethoxypropoxy group can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-4-(3-ethoxypropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(3-ethoxypropoxy)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates electrophilic aromatic substitution reactions. The ethoxypropoxy group can also participate in various transformations, contributing to the compound’s versatility in synthetic chemistry.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(3-ethoxypropoxy)benzene can be compared with other bromobenzenes such as:
Bromobenzene: A simpler compound with only a bromine substituent on the benzene ring.
1-Bromo-4-methoxybenzene: Similar in structure but with a methoxy group instead of the ethoxypropoxy group.
1-Bromo-4-ethoxybenzene: Contains an ethoxy group directly attached to the benzene ring without the propoxy linker.
The presence of the 3-ethoxypropoxy group in this compound provides additional functionalization possibilities, making it more versatile for various synthetic applications.
Propriétés
Numéro CAS |
279262-29-2 |
|---|---|
Formule moléculaire |
C11H15BrO2 |
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
1-bromo-4-(3-ethoxypropoxy)benzene |
InChI |
InChI=1S/C11H15BrO2/c1-2-13-8-3-9-14-11-6-4-10(12)5-7-11/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
CMWIKIOPQWVHOG-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCOC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






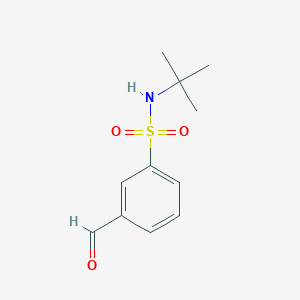
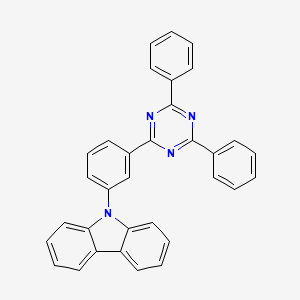
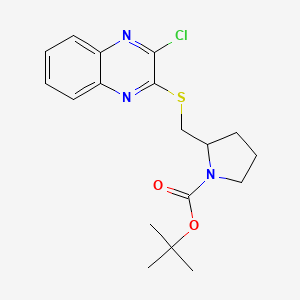
![4-[3-(1-Methylethyl)phenoxy]benzylamine](/img/structure/B13981534.png)
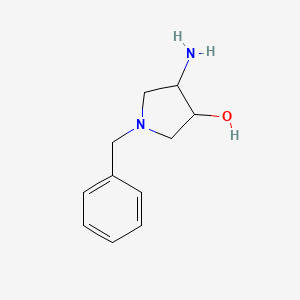


![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
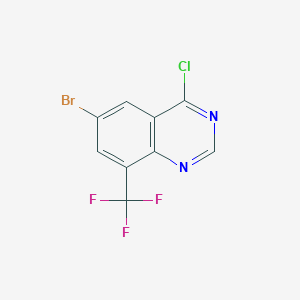
![3-[3-(5-Fluoropyridin-2-yl)furan-2-yl]benzonitrile](/img/structure/B13981572.png)
